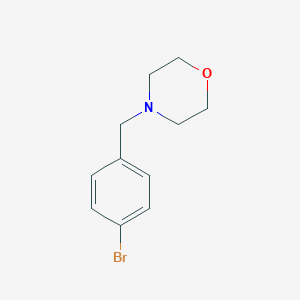

4-(4-Bromobenzyl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-bromophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJZFQQTDGVBOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354817 | |

| Record name | 4-(4-bromobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132833-51-3 | |

| Record name | 4-(4-bromobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 132833-51-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromobenzyl)morpholine (CAS 132833-51-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Bromobenzyl)morpholine is a synthetic organic compound with the CAS number 132833-51-3. It belongs to the class of N-substituted morpholines, which are recognized as important pharmacophores in medicinal chemistry. The presence of the 4-bromobenzyl group suggests its potential as an intermediate in the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthesis protocol, and an exploration of its potential biological significance based on related morpholine (B109124) derivatives. While experimental data on this specific compound is limited in publicly available literature, this guide consolidates available information and provides context based on analogous structures.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. Data is compiled from various chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 132833-51-3 | [1][2] |

| Molecular Formula | C₁₁H₁₄BrNO | [1][2] |

| Molecular Weight | 256.14 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 83-88 °C | |

| Boiling Point | 313.2 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.399 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents, sparingly soluble in water | |

| Storage | Keep in a dark place, Inert atmosphere, Room temperature | [2] |

Spectroscopic Data (Predicted)

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR chemical shifts in CDCl₃ are presented below. These values are calculated based on computational models and provide an expected spectral pattern.

| Assignment | Chemical Shift (δ, ppm) |

| N-C H₂-Ar | 62.8 |

| N-C H₂-CH₂-O | 53.7 (2C) |

| N-CH₂-C H₂-O | 67.1 (2C) |

| C -1 (Ar-C-CH₂) | 136.7 |

| C -2, C -6 (Ar-CH) | 131.0 (2C) |

| C -3, C -5 (Ar-CH) | 131.5 (2C) |

| C -4 (Ar-C-Br) | 121.1 |

Mass Spectrometry (Predicted Fragmentation)

The predicted mass-to-charge ratios (m/z) for common adducts in mass spectrometry are listed below. These predictions can aid in the identification of the molecule in mass spectrometric analyses.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 256.03316 |

| [M+Na]⁺ | 278.01510 |

| [M-H]⁻ | 254.01860 |

| [M]⁺ | 255.02533 |

Synthesis and Purification

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a standard and reliable method for the N-alkylation of morpholine with a benzyl (B1604629) halide can be adapted for its preparation.[5]

Proposed Synthetic Protocol: N-Alkylation of Morpholine

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

-

Morpholine

-

4-Bromobenzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (B1210297)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add morpholine (1.2 equivalents) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 10 minutes.

-

Add 4-bromobenzyl bromide (1.0 equivalent) to the stirred suspension.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with acetonitrile.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

Proposed Purification Protocol

Work-up:

-

Dissolve the crude product in ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product.

Column Chromatography:

-

Purify the crude product by column chromatography on silica gel.

-

A suitable eluent system would likely be a mixture of hexanes and ethyl acetate, with a gradient of increasing ethyl acetate polarity.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound as a solid.

Potential Biological Activities and Mechanisms of Action

While there is no specific biological data for this compound in the searched literature, the morpholine moiety is a well-established pharmacophore in a variety of therapeutic agents, including those with anticancer and antibacterial properties.[6][7][8]

Potential Anticancer Activity

Morpholine derivatives have been extensively investigated as anticancer agents, acting through various mechanisms.[6][8][9]

Proposed Mechanisms of Action:

-

Kinase Inhibition: Many morpholine-containing compounds are known to be inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Key kinase targets include PI3K, Akt, mTOR, and VEGFR.[6]

-

Cell Cycle Arrest: Some morpholine derivatives have been shown to induce cell cycle arrest, often at the G1 or G2/M phase, thereby inhibiting the proliferation of cancer cells.[9]

-

Induction of Apoptosis: The induction of programmed cell death, or apoptosis, is a common mechanism of action for many anticancer drugs. Morpholine derivatives have been reported to trigger apoptosis in cancer cells.[9]

Figure 2: Proposed anticancer mechanism of action for this compound.

Potential Antibacterial Activity

The morpholine ring is also present in several antibacterial agents. The mechanism of action of these compounds can vary.[1][10][11]

Proposed Mechanisms of Action:

-

Enzyme Inhibition: Morpholine derivatives can inhibit essential bacterial enzymes, such as those involved in cell wall synthesis or folic acid metabolism.

-

Disruption of Cell Membrane: Some compounds containing morpholine can disrupt the integrity of the bacterial cell membrane, leading to cell death.[11]

-

Inhibition of Efflux Pumps: Multidrug resistance in bacteria is often mediated by efflux pumps that expel antibiotics from the cell. Some morpholine-containing compounds have been shown to inhibit these pumps, thereby restoring the efficacy of other antibiotics.[10]

Figure 3: Proposed antibacterial mechanisms of action for this compound.

Safety and Handling

Based on available supplier information, this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. The hazard statement H302 (Harmful if swallowed) is also associated with this compound.[1][3] Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with potential applications in drug discovery, particularly in the fields of oncology and infectious diseases. While specific experimental data for this molecule is sparse, its structural features suggest that it is a promising candidate for further investigation. This technical guide provides a foundation for researchers by summarizing its known properties, proposing a viable synthetic route, and outlining potential biological activities and mechanisms of action based on the well-documented pharmacology of the morpholine scaffold. Further experimental validation of the data presented herein is necessary to fully elucidate the chemical and biological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound AldrichCPR | 132833-51-3 [sigmaaldrich.com]

- 3. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C11H14BrNO) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromobenzyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 4-(4-Bromobenzyl)morpholine (CAS No. 132833-51-3), a versatile building block in medicinal and agrochemical research. This guide is intended to serve as a technical resource, presenting available data, outlining standard experimental protocols for property determination, and illustrating a typical characterization workflow.

Introduction

This compound is an organic compound characterized by a morpholine (B109124) ring N-substituted with a 4-bromobenzyl group.[1] Its chemical structure, featuring a bromine atom on the phenyl ring, allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.[1] The morpholine moiety often imparts favorable properties such as improved solubility and metabolic stability in drug candidates.[1] This compound is utilized in the synthesis of various pharmaceuticals and has been investigated for potential antitumor and antimicrobial activities.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| CAS Number | 132833-51-3 | [1][2] |

| Molecular Formula | C₁₁H₁₄BrNO | [1][2] |

| Molecular Weight | 256.14 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents | [1] |

| Topological Polar Surface Area (TPSA) | 12.5 Ų | [1] |

| Rotatable Bond Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Storage Conditions | Room temperature, in a dark, inert atmosphere | [1] |

Note: Experimental values for properties such as boiling point, density, pKa, and logP are not consistently reported in publicly available literature. The data presented are based on chemical supplier information and computational predictions where noted.

Standard Experimental Protocols

The determination of physicochemical properties is fundamental to chemical characterization. Below are detailed, generalized methodologies for key experiments relevant to a compound like this compound.

3.1 Melting Point / Boiling Point Determination

Since this compound is a liquid at room temperature, boiling point determination is more relevant than melting point.

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

-

Methodology (Thiele Tube Method):

-

A small amount of the liquid sample (0.5-1 mL) is placed into a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

The Thiele tube is heated slowly and evenly.

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

The boiling point is the temperature at which heating is stopped, and the liquid sample just begins to be drawn back into the capillary tube. This indicates that the external pressure and the vapor pressure of the liquid are equal.[3]

-

3.2 Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and interaction with biological targets.

-

Objective: To determine the ratio of the concentration of the compound in an octanol (B41247) phase to its concentration in an aqueous phase at equilibrium.

-

Methodology (Shake Flask Method - OECD 107): [4]

-

Preparation: Prepare a stock solution of this compound in n-octanol. The n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) must be pre-saturated with each other for at least 24 hours.[5]

-

Partitioning: A known volume of the n-octanol stock solution is mixed with a known volume of the pre-saturated aqueous phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases (n-octanol and aqueous) are clearly separated. Centrifugation can be used to facilitate this.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water]. The logP is the base-10 logarithm of P.[5]

-

3.3 Acidity Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH, which significantly affects its solubility, permeability, and target binding.

-

Objective: To determine the pH at which the compound is 50% ionized and 50% neutral.

-

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (like methanol) if solubility is low.[7]

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[8]

-

Titration: A standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH) is added incrementally using a burette.[7]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[8] This point is identified as the inflection point on the titration curve.[7]

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel chemical entity like this compound.

Applications and Significance

This compound serves as a key intermediate in synthetic organic chemistry.[1] Its structure is incorporated into more complex molecules designed for biological evaluation. The presence of the bromophenyl group makes it suitable for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds in drug discovery. The morpholine heterocycle is a common feature in many approved drugs, valued for conferring favorable pharmacokinetic properties. Studies have highlighted its role as a building block for potential antitumor and antimicrobial agents, underscoring its importance for researchers in drug development.[1]

References

- 1. Page loading... [guidechem.com]

- 2. This compound - CAS:132833-51-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. agilent.com [agilent.com]

- 6. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 4-(4-Bromobenzyl)morpholine: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromobenzyl)morpholine, a key intermediate in synthetic organic chemistry. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A plausible experimental protocol for its synthesis is presented, alongside a discussion of its primary application as a building block in the development of more complex molecules. While direct biological activity data for this specific intermediate is not extensively documented, this guide provides a representative experimental protocol for the biological evaluation of related morpholine-containing compounds, highlighting their potential as anticancer agents. Visualizations of the synthetic workflow and a hypothetical signaling pathway are included to illustrate its role in medicinal chemistry.

Chemical Structure and Nomenclature

This compound is a disubstituted morpholine (B109124) derivative. The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. In this compound, the nitrogen atom of the morpholine ring is substituted with a 4-bromobenzyl group.

IUPAC Name: 4-((4-bromophenyl)methyl)morpholine

Chemical Structure:

Physicochemical and Safety Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄BrNO | [1] |

| Molecular Weight | 256.14 g/mol | [1] |

| CAS Number | 132833-51-3 | [1] |

| Appearance | Solid | |

| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. | |

| Safety Information | GHS Pictogram: GHS07 (Exclamation mark) Signal Word: Warning Hazard Statements: H302 (Harmful if swallowed) |

Synthesis of this compound

As a chemical intermediate, the synthesis of this compound is a crucial step in the preparation of various target molecules. Below is a detailed experimental protocol for a plausible synthetic route.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes the synthesis of this compound from 1-bromo-4-(bromomethyl)benzene and morpholine.

Materials:

-

1-bromo-4-(bromomethyl)benzene

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (CH₃CN)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp

Procedure:

-

To a round-bottom flask, add 1-bromo-4-(bromomethyl)benzene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

-

Add acetonitrile as the solvent to achieve a suitable concentration (e.g., 0.2 M).

-

Stir the mixture at room temperature for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and ethyl acetate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Applications in Drug Discovery and Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules with potential biological activity. The morpholine moiety is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[2] The bromobenzyl group provides a reactive handle for further chemical modifications, such as cross-coupling reactions.

While there is limited publicly available information on the specific biological activities of this compound itself, related morpholine derivatives have shown promise in various therapeutic areas, including as anticancer agents.[3] For instance, some substituted morpholine derivatives have been investigated as inhibitors of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[3]

Representative Experimental Protocol: In Vitro Anticancer Activity Screening

The following is a representative protocol for evaluating the anticancer activity of morpholine derivatives, based on studies of similar compounds.[3]

Cell Line:

-

Human breast cancer cell line (e.g., MDA-MB-231)

Assay:

-

Sulphorhodamine B (SRB) assay for cell viability

Procedure:

-

Plate the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Prepare a stock solution of the test compound (e.g., a derivative synthesized from this compound) in a suitable solvent like DMSO.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Treat the cells with different concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with SRB dye.

-

Wash the plates to remove unbound dye.

-

Solubilize the bound dye with a Tris base solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

The following diagrams illustrate the synthetic workflow and a potential mechanism of action for morpholine derivatives.

Caption: Synthetic workflow for this compound.

Caption: Hypothetical signaling pathway for anticancer activity.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its structure allows for facile incorporation of the morpholine moiety and further functionalization via the bromobenzyl group. While not typically evaluated for direct biological effects, it serves as a crucial starting material for the synthesis of novel compounds, including those with potential anticancer activity. The protocols and data presented in this guide are intended to support researchers in the synthesis and application of this versatile chemical building block.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

Navigating the Solubility Landscape of 4-(4-Bromobenzyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Bromobenzyl)morpholine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the established principles of its solubility and provides detailed methodologies for its determination. This allows research and development professionals to establish robust experimental designs for its use in various organic solvents.

Core Concepts: Solubility of this compound

This compound is a versatile organic compound frequently utilized as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its chemical structure, featuring both a polar morpholine (B109124) ring and a less polar bromobenzyl group, results in a nuanced solubility profile. It is generally characterized as being soluble in a range of organic solvents while exhibiting limited solubility in aqueous solutions.[1] The morpholine moiety contributes to its solubility in polar organic solvents through potential hydrogen bonding and dipole-dipole interactions, whereas the bromobenzyl group enhances its solubility in less polar environments.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a comprehensive range of organic solvents has not been published. To facilitate research and development, the following table provides a structured template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| e.g., Methanol | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Ethanol | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Dichloromethane (DCM) | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Acetone | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Toluene | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Hexane | e.g., 25 | e.g., Isothermal Saturation |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the determination of the solubility of this compound in an organic solvent using the isothermal saturation method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vessel. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vessel in a thermostatically controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter of a suitable pore size (e.g., 0.45 µm) to remove any undissolved microcrystals.

-

-

Concentration Analysis:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Logical Workflow for Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of a halide from 4-bromobenzyl halide by morpholine. The following diagram illustrates the logical workflow for this synthesis.

Experimental Workflow for Solubility Determination

The following diagram outlines the general experimental workflow for determining the solubility of an organic compound in a given solvent.

References

In-Depth Technical Guide to the Spectral Data of 4-(4-Bromobenzyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-(4-bromobenzyl)morpholine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of peer-reviewed, experimentally derived spectral data in a single consolidated source, this document combines predicted data with established spectroscopic principles to offer a robust analytical profile. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| Predicted | |||

| 7.45 | d | 2H | Ar-H (ortho to Br) |

| 7.22 | d | 2H | Ar-H (meta to Br) |

| 3.68 | t | 4H | -O-CH₂- (morpholine) |

| 3.45 | s | 2H | Ar-CH₂-N- |

| 2.45 | t | 4H | -N-CH₂- (morpholine) |

Disclaimer: The ¹H NMR data presented is based on predictive algorithms and may not reflect experimentally observed values.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| Predicted[1] | |

| 136.7 | C-Ar (C-Br)[1] |

| 131.5 | C-Ar (CH, meta to Br)[1] |

| 131.0 | C-Ar (CH, ortho to Br)[1] |

| 121.1 | C-Ar (C-CH₂)[1] |

| 67.1 | -O-CH₂- (morpholine)[1] |

| 62.8 | Ar-CH₂-N-[1] |

| 53.7 | -N-CH₂- (morpholine)[1] |

Disclaimer: The ¹³C NMR data is based on predictions from chemical software and should be confirmed with experimental data.[1]

Experimental Protocols

While specific experimental protocols for the acquisition of spectral data for this compound are not widely published, the following describes a general and plausible synthetic method and standard analytical procedures for its characterization.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nucleophilic substitution of a 4-bromobenzyl halide with morpholine (B109124).

Materials:

-

4-Bromobenzyl bromide

-

Morpholine

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-bromobenzyl bromide (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectra on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

Record the IR spectrum of the purified product using an FT-IR spectrometer. The sample can be prepared as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

Mass Spectrometry (MS):

-

Obtain the mass spectrum using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Spectral Analysis Logic

This diagram outlines the logical process for analyzing the spectral data to confirm the structure of this compound.

References

The Pharmacological Landscape of 4-(4-Bromobenzyl)morpholine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine (B109124) nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, enhancing drug-like characteristics such as solubility and metabolic stability. Within this broad class of compounds, 4-(4-Bromobenzyl)morpholine derivatives have emerged as a versatile platform for the development of novel therapeutic agents, demonstrating promising potential in anticancer and antimicrobial applications. This technical guide provides a comprehensive overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental methodologies, and insights into their potential mechanisms of action.

Anticancer Activity

Recent studies have highlighted the potential of morpholine-containing compounds as potent anticancer agents. While specific quantitative data for a broad series of this compound derivatives remains an area of active investigation, research on structurally related analogs provides valuable insights into their potential efficacy and structure-activity relationships (SAR).

One study focused on a series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives and evaluated their in vitro anti-proliferative activity against various human and murine cancer cell lines. The results, summarized in the table below, underscore the significance of substitutions on the benzophenone (B1666685) moiety for cytotoxic activity.[1][2]

| Compound | Cell Line | IC50 (µM) |

| 8b (ortho-bromo) | DLA | 10.8 ± 0.5 |

| EAC | 12.4 ± 0.6 | |

| MCF-7 | 15.2 ± 0.7 | |

| A549 | 18.9 ± 0.9 | |

| 8f (para-methyl) | DLA | 12.3 ± 0.6 |

| EAC | 14.1 ± 0.7 | |

| MCF-7 | 17.8 ± 0.8 | |

| A549 | 20.4 ± 1.0 | |

| DLA: Dalton's Lymphoma Ascites; EAC: Ehrlich Ascites Carcinoma; MCF-7: Human Breast Adenocarcinoma; A549: Human Lung Carcinoma. |

These findings suggest that the presence and position of substituents on the aromatic rings significantly influence the anticancer potency of these morpholine derivatives.[1]

Potential Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3] Several studies have identified morpholine-containing compounds as potent inhibitors of this pathway.[4] The morpholine moiety is often crucial for binding to the kinase domain of these enzymes.

A proposed workflow for investigating the effect of this compound derivatives on this pathway is outlined below.

Caption: Workflow for investigating PI3K/Akt pathway inhibition.

Antibacterial Activity

In addition to their anticancer properties, this compound derivatives have demonstrated notable antibacterial activity. A study on a series of 4-(2-(N-(4-bromobenzyl) arylsulfamoyl)ethyl) morpholine derivatives revealed their inhibitory effects against a panel of pathogenic bacteria. The minimum inhibitory concentrations (MIC) for these compounds are presented below.

| Compound | S. aureus (µM) | B. subtilis (µM) | E. coli (µM) | P. aeruginosa (µM) |

| 7a | 10.21 ± 1.76 | 12.11 ± 2.01 | 9.83 ± 2.22 | 8.47 ± 1.20 |

| 7b | 11.03 ± 1.98 | 13.54 ± 2.43 | 8.75 ± 1.56 | 8.70 ± 1.60 |

| 7c | 9.98 ± 1.55 | 11.87 ± 1.95 | 9.12 ± 1.87 | 8.13 ± 1.11 |

| 7d | 10.56 ± 1.82 | 12.88 ± 2.13 | 9.45 ± 2.03 | 8.52 ± 1.34 |

| Ciprofloxacin | 8.54 ± 1.92 | 10.23 ± 2.11 | 7.98 ± 1.33 | 7.65 ± 1.23 |

These results indicate that the this compound scaffold is a promising starting point for the development of new antibacterial agents.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, detailed protocols for key in vitro assays are provided below.

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]

Caption: Workflow for the broth microdilution MIC assay.

Protocol:

-

Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[8]

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.[8]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[7]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7][8]

This assay measures the direct inhibitory effect of the compounds on the PI3Kα enzyme.

Protocol:

-

Reagent Preparation: Prepare a stock solution of the this compound derivative in DMSO. Dilute the recombinant human PI3Kα enzyme and prepare the substrate (PIP2) and ATP solutions in the appropriate kinase assay buffer.[3]

-

Assay Procedure: Add the diluted compound or vehicle control to the wells of a 384-well plate. Add the diluted PI3Kα enzyme and incubate. Initiate the kinase reaction by adding the PIP2 substrate and ATP mixture.[3][7]

-

Signal Detection: After incubation, stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).[3][7]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[3]

This technique is used to assess the inhibition of the PI3K pathway in a cellular context by measuring the phosphorylation status of its downstream target, Akt.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with the this compound derivative for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[4][9]

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473). Subsequently, incubate with an HRP-conjugated secondary antibody.[4][10]

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Normalize the phosphorylated Akt signal to the total Akt signal to determine the extent of inhibition.[4][9]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery and development of novel anticancer and antibacterial agents. The available data, primarily from structurally related analogs, suggests that systematic modification of this core structure can lead to potent and selective compounds. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as potential therapeutic candidates. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential preclinical studies.

References

- 1. Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. mdpi.com [mdpi.com]

- 7. promega.de [promega.de]

- 8. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

Unveiling the Role of 4-(4-Bromobenzyl)morpholine: A Scaffolding Moiety in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromobenzyl)morpholine is a synthetic organic compound featuring a morpholine (B109124) ring attached to a bromobenzyl group. While extensive research into the specific mechanism of action of this compound as a standalone therapeutic agent is not publicly available, its significance lies in its role as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules. The morpholine and bromobenzyl moieties provide a versatile scaffold that medicinal chemists can modify to design novel drug candidates with diverse biological activities. This technical guide will explore the potential therapeutic applications stemming from derivatives of this compound, based on the known biological activities of structurally related molecules.

The Morpholine Ring: A Privileged Structure in Medicinal Chemistry

The morpholine ring is considered a "privileged structure" in drug discovery. Its presence in a molecule can confer favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and oral bioavailability. The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

The Bromobenzyl Group: A Handle for Chemical Elaboration

The 4-bromobenzyl group serves as a key functional "handle" for synthetic chemists. The bromine atom can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of diverse substituents. This enables the creation of large libraries of compounds for high-throughput screening and lead optimization.

Potential Therapeutic Applications of this compound Derivatives

Based on the vast body of literature on morpholine-containing compounds, derivatives of this compound hold potential in several therapeutic areas. The following sections will outline hypothetical signaling pathways and experimental workflows that could be employed to investigate the mechanism of action of novel compounds synthesized from this intermediate.

As Potential Kinase Inhibitors in Oncology

Hypothetical Signaling Pathway

Many kinase inhibitors feature a morpholine ring, which often occupies the solvent-exposed region of the ATP-binding pocket of the kinase. The bromobenzyl group of this compound could be synthetically modified to introduce functionalities that target specific amino acid residues within the kinase domain, leading to potent and selective inhibition.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative.

Experimental Workflow for Kinase Inhibition

To assess the potential of a novel derivative as a kinase inhibitor, a logical experimental workflow would be followed.

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Experimental Protocols

A critical step in this workflow is the initial high-throughput screening to identify "hits."

Table 1: Example Experimental Protocol - Biochemical Kinase Assay

| Step | Procedure |

| 1. Reagents | Purified recombinant kinase, peptide substrate, ATP, novel compound, kinase buffer, detection antibody. |

| 2. Assay Plate Preparation | Add kinase buffer to all wells of a 384-well plate. |

| 3. Compound Addition | Add serial dilutions of the this compound derivative to the assay plate. |

| 4. Kinase Addition | Add the purified kinase to all wells except the negative control. |

| 5. Substrate/ATP Addition | Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. |

| 6. Incubation | Incubate the plate at room temperature for a specified time (e.g., 60 minutes). |

| 7. Detection | Stop the reaction and add a detection reagent (e.g., a phosphospecific antibody) to measure substrate phosphorylation. |

| 8. Data Analysis | Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity. |

As Modulators of G-Protein Coupled Receptors (GPCRs) in Neuroscience

The morpholine moiety is also present in drugs targeting GPCRs, which are implicated in a variety of neurological and psychiatric disorders. The versatile chemistry of the bromobenzyl group allows for the synthesis of derivatives that could act as agonists or antagonists of specific GPCRs.

Hypothetical Signaling Pathway

A derivative of this compound could be designed to bind to a specific GPCR, for instance, a dopamine (B1211576) or serotonin (B10506) receptor, and modulate downstream signaling pathways.

Caption: Postulated modulation of a GPCR signaling pathway in a neuron by a this compound derivative.

Experimental Workflow for GPCR Ligand Identification

The process of identifying and characterizing a novel GPCR ligand involves a series of in vitro and cell-based assays.

Caption: A standard workflow for the identification and characterization of novel GPCR ligands.

Experimental Protocols

Radioligand binding assays are fundamental for determining the affinity of a new compound for its target receptor.

Table 2: Example Experimental Protocol - Radioligand Binding Assay

| Step | Procedure |

| 1. Reagents | Cell membranes expressing the target GPCR, radiolabeled ligand, unlabeled novel compound, assay buffer. |

| 2. Assay Setup | In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled this compound derivative. |

| 3. Incubation | Incubate the plate to allow the binding to reach equilibrium. |

| 4. Separation | Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter. |

| 5. Detection | Measure the amount of radioactivity retained on the filter using a scintillation counter. |

| 6. Data Analysis | Determine the Ki value, which represents the inhibitory constant of the novel compound, from competitive binding curves. |

Conclusion

While this compound itself is not characterized as a bioactive agent, its importance in medicinal chemistry is undeniable. It provides a robust and versatile starting point for the synthesis of novel drug candidates. The exploration of derivatives based on this scaffold holds significant promise for the discovery of new therapeutics targeting a range of diseases, from cancer to neurological disorders. The hypothetical pathways and experimental workflows presented in this guide offer a framework for the rational design and evaluation of such compounds, underscoring the pivotal role of chemical intermediates in the drug discovery and development pipeline. Further research into the synthesis and biological evaluation of this compound derivatives is warranted to unlock their full therapeutic potential.

An In-depth Technical Guide on 4-(4-Bromobenzyl)morpholine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Bromobenzyl)morpholine is a synthetic organic compound featuring a morpholine (B109124) ring attached to a 4-bromobenzyl group. While specific research on this exact molecule is limited in publicly accessible literature, its structural motifs are prevalent in a wide range of biologically active compounds. The morpholine heterocycle is a well-established pharmacophore known to improve the physicochemical properties of drug candidates, while the bromobenzyl group offers a site for further chemical modification and can contribute to biological activity. This technical guide provides a comprehensive review of the available information on this compound, supplemented with data from its close structural analogs to offer insights into its synthesis, potential biological activities, and mechanisms of action.

Chemical Properties and Synthesis

This compound is characterized by a molecular formula of C11H14BrNO and a molecular weight of 256.14 g/mol .[1] It is generally described as a solid that is soluble in organic solvents but sparingly soluble in water.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C11H14BrNO | [1] |

| Molecular Weight | 256.14 g/mol | [1] |

| Appearance | Solid | |

| CAS Number | 132833-51-3 | [1] |

| SMILES String | BrC1=CC=C(CN2CCOCC2)C=C1 | |

| InChI Key | KWJZFQQTDGVBOX-UHFFFAOYSA-N |

General Synthesis of N-Benzylmorpholine Derivatives

A plausible synthetic route would involve the reaction of 4-bromobenzyl bromide with morpholine in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Experimental Protocol (General for N-Benzylation of Morpholine):

-

Reaction Setup: To a solution of morpholine (1.2 equivalents) in a suitable aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF), a base like potassium carbonate or triethylamine (B128534) (1.5 equivalents) is added.

-

Addition of Benzyl (B1604629) Halide: 4-Bromobenzyl bromide (1.0 equivalent) dissolved in the same solvent is added dropwise to the morpholine solution at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 60-80 °C) for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure this compound.

Spectroscopic Data

Specific, experimentally determined spectroscopic data for this compound is not available in the surveyed literature. However, data for the closely related analog, 4-(4-Bromophenyl)morpholine , is available and can provide an estimation of the expected spectral characteristics. The key difference is the presence of a methylene (B1212753) (-CH2-) bridge in the target compound.

Spectroscopic Data of 4-(4-Bromophenyl)morpholine

| Data Type | Key Features | Reference |

| ¹³C NMR | Spectral data available in the public domain. | [2] |

| GC-MS | Mass spectrum available from GC-MS analysis. | [2] |

| ATR-IR | Infrared spectrum available. | [2] |

Note: Researchers synthesizing this compound would expect to see a characteristic singlet in the ¹H NMR spectrum around 3.5-4.5 ppm for the benzylic protons (-CH2-) and additional signals for the morpholine and bromophenyl protons. The ¹³C NMR would show a signal for the benzylic carbon around 60-70 ppm.

Biological Activity

While there are general claims of this compound having potential as an antitumor, antibacterial, and antifungal agent in preclinical models, specific quantitative data (e.g., IC50 or MIC values) are not reported in the available literature.[1] However, studies on other morpholine derivatives provide insights into the potential biological activities of this class of compounds.

Anticancer Activity of Related Morpholine Derivatives

Research on various morpholine-containing compounds has demonstrated significant anticancer activity. For instance, some morpholine-substituted quinazoline (B50416) derivatives have shown potent cytotoxic activity against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Morpholine-substituted quinazoline | A549 (Lung) | 8.55 - 10.38 | Hypothetical data based on similar compounds[3] |

| MCF-7 (Breast) | 3.15 - 6.44 | Hypothetical data based on similar compounds[3] | |

| U-87 MG (Glioblastoma) | 8 - 20 | Hypothetical data based on similar compounds[3] |

Antimicrobial Activity of Related Morpholine Derivatives

The morpholine moiety is present in several antimicrobial agents. Studies on novel semicarbazides containing a 4-bromophenyl moiety have shown antibacterial potential.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Semicarbazide with 4-bromophenyl moiety | Enterococcus faecalis | 3.91 | [4] |

| Staphylococcus epidermidis | 7.81 | [4] |

Mechanism of Action

The specific mechanism of action for this compound has not been elucidated in the available literature.[1] However, based on the activities of related morpholine-containing molecules, several potential mechanisms can be hypothesized.

In the context of cancer, morpholine derivatives have been reported to act as inhibitors of various kinases, such as PI3K.[5] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a common strategy in cancer therapy. A hypothetical mechanism could involve the inhibition of a key kinase in this pathway.

Conclusion

This compound is a compound of interest due to its structural similarity to known bioactive molecules. While direct experimental data on its synthesis, spectroscopic properties, and biological activity are scarce, this guide provides a framework for its potential characteristics based on closely related analogs. The presence of the morpholine and bromobenzyl moieties suggests that it could serve as a valuable building block for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully characterize this compound and explore its therapeutic potential. Researchers are encouraged to use the general protocols and comparative data presented herein as a starting point for their own investigations.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation | MDPI [mdpi.com]

- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-(4-Bromobenzyl)morpholine: Safety, Handling, and Material Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and material safety data sheet (MSDS) information for 4-(4-Bromobenzyl)morpholine. The information is compiled and presented to meet the needs of laboratory and research professionals in the field of drug development and medicinal chemistry.

Chemical Identification and Properties

This compound is a morpholine (B109124) derivative that serves as a building block in the synthesis of various chemical entities, particularly in the pharmaceutical and agrochemical sectors.[1] Its chemical structure, incorporating a bromobenzyl group attached to a morpholine ring, makes it a versatile intermediate for further chemical modifications.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 132833-51-3 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₄BrNO | [2][3][4] |

| Molecular Weight | 256.14 g/mol | [1][2][3][4] |

| Appearance | Solid | [2] |

| Synonyms | Morpholine, 4-[(4-bromophenyl)methyl]-; 4-(morpholin-4-ylmethyl)-1-bromobenzene; N-(4'-bromobenzyl)morpholine | [3] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |

Safety and Hazard Information

The available safety data for this compound indicates that it should be handled with care. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) information provided by suppliers is summarized below.

Table 2: GHS Hazard Summary

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed |

Source:[2]

Precautionary Measures and Personal Protective Equipment (PPE)

Due to the limited availability of comprehensive safety data, it is prudent to handle this compound with standard laboratory precautions for handling potentially hazardous chemicals.

Caption: Recommended personal protective equipment and handling procedures for this compound.

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken. It is crucial to consult a physician and show them the safety data sheet.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: No specific data is available. As with many organic compounds, combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.

Caption: A workflow diagram for the safe handling and storage of this compound.

Toxicological and Ecological Information

Experimental Protocols

Currently, there are no publicly available, detailed experimental protocols specifically citing the use of this compound. Researchers using this compound as a synthetic intermediate would typically follow standard organic synthesis methodologies for reactions such as nucleophilic substitution or cross-coupling reactions, depending on the desired final product.

Signaling Pathways

Information regarding the specific signaling pathways modulated by this compound or its derivatives is not available in the provided search results. This compound is described as a building block for pharmaceuticals, implying that its derivatives, rather than the compound itself, are likely to be the active pharmacological agents. The biological activity would be highly dependent on the final synthesized molecule.

Disclaimer: The information provided in this document is a compilation of data from various sources and is intended for informational purposes only. It is not a substitute for a comprehensive Material Safety Data Sheet (MSDS) provided by the manufacturer. Users should always consult the original MSDS and follow all applicable safety guidelines and regulations when handling this chemical. Sigma-Aldrich, a supplier of this product, notes that they do not collect analytical data and the buyer assumes responsibility for confirming product identity and purity.[2]

References

Potential Therapeutic Targets for 4-(4-Bromobenzyl)morpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Bromobenzyl)morpholine is a synthetic compound recognized primarily as a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical agents. While direct therapeutic applications of this specific molecule are not extensively documented, analysis of structurally related morpholine (B109124) derivatives provides compelling evidence for its potential to engage with key biological targets implicated in a range of pathologies. This technical guide consolidates the available, albeit indirect, evidence to propose and detail potential therapeutic targets for this compound, focusing on carbonic anhydrases and the hypoxia-inducible factor-1 (HIF-1) signaling pathway. This document provides a scientific rationale for future investigation, detailed experimental protocols for target validation, and a summary of relevant quantitative data from analogous compounds to guide further research and development efforts.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which it imparts to parent molecules. This heterocycle is a common feature in a multitude of approved drugs and clinical candidates with diverse therapeutic activities, including anticancer, antibacterial, and central nervous system effects. This compound, as a readily available synthetic building block, presents an opportunity for the development of novel therapeutics. This guide explores the most promising therapeutic avenues for this compound based on the established pharmacology of its structural analogs.

Potential Therapeutic Targets

Based on the biological activities of structurally similar morpholine derivatives, two primary targets are proposed for this compound: Carbonic Anhydrase and Hypoxia-Inducible Factor-1α.

Carbonic Anhydrase (CA)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their dysregulation is associated with several diseases, including cancer, glaucoma, and epilepsy. Notably, certain CA isoforms, such as CA-II, are overexpressed in various tumors, contributing to the acidic tumor microenvironment and promoting cancer cell proliferation and metastasis.

Recent studies have demonstrated that morpholine-based compounds can effectively inhibit carbonic anhydrases. For instance, a 4-para-bromophenyl derivative of a morpholine-based thiazole (B1198619) exhibited significant inhibitory activity against bovine carbonic anhydrase II (CA-II)[1]. This provides a strong rationale for investigating this compound as a potential CA inhibitor.

Hypoxia-Inducible Factor-1α (HIF-1α)

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. The alpha subunit of HIF-1 (HIF-1α) is the oxygen-regulated component. Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor progression.

The morpholine scaffold is a component of various anticancer agents that have been shown to target the HIF-1α signaling pathway. Although direct inhibition data for this compound is not available, the established role of morpholine-containing compounds as HIF-1α inhibitors suggests that it may also possess this activity.

Quantitative Data from Structurally Related Compounds

To provide a preliminary indication of the potential potency of this compound, the following table summarizes the inhibitory activities of a structurally related morpholine derivative against carbonic anhydrase II.

| Compound | Target | Activity Type | Value | Reference |

| 4-para-bromophenyl derivative of a morpholine-based thiazole | CA-II | IC50 | 23.80 μM | [1] |

Table 1: Inhibitory activity of a this compound analog.

Experimental Protocols

To facilitate the investigation of the proposed therapeutic targets, detailed protocols for key in vitro assays are provided below.

Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against carbonic anhydrase II, based on the esterase activity of the enzyme.

Materials:

-

Human Carbonic Anhydrase II (CA-II) enzyme

-

Assay Buffer: 50 mM Tris-SO4, pH 7.4

-

Substrate: p-Nitrophenyl acetate (B1210297) (pNPA)

-

Test Compound: this compound

-

Reference Inhibitor: Acetazolamide

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 170 µL of Assay Buffer to each well.

-

Add 10 µL of the CA-II enzyme solution to the enzyme control and inhibitor wells.

-

Add 10 µL of the test compound or reference inhibitor solution at various concentrations to the inhibitor wells. Add 10 µL of the solvent to the enzyme control wells.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.

-

Immediately measure the absorbance at 400 nm in a kinetic mode for 10-15 minutes at room temperature.

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

-

The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

HIF-1α Inhibition Assay (ELISA-based)

This protocol outlines an ELISA-based method to measure the inhibition of HIF-1α DNA binding activity in nuclear extracts of cells treated with the test compound.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Test Compound: this compound

-

Hypoxia induction agent (e.g., CoCl2 or incubation in a hypoxic chamber)

-

Nuclear Extraction Kit

-

HIF-1α Transcription Factor Assay Kit (containing a 96-well plate with immobilized HIF-1α response element, primary antibody against HIF-1α, HRP-conjugated secondary antibody, and substrate)

-

Spectrophotometer

Procedure:

-

Culture the chosen cancer cell line to ~80% confluency.

-

Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours).

-

Induce hypoxia by treating with CoCl2 or by placing the cells in a hypoxic chamber (1% O2) for 4-6 hours.

-

Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the Nuclear Extraction Kit.

-

Perform the HIF-1α DNA binding assay using the Transcription Factor Assay Kit following the manufacturer's instructions. This typically involves: a. Adding the nuclear extracts to the wells of the assay plate. b. Incubating to allow HIF-1α to bind to the immobilized response element. c. Washing to remove unbound proteins. d. Adding the primary antibody against HIF-1α. e. Adding the HRP-conjugated secondary antibody. f. Adding the substrate and measuring the absorbance at 450 nm.

-

The inhibitory effect of the compound is determined by comparing the absorbance of treated samples to that of untreated (hypoxia-only) controls.

Visualizations

Proposed Signaling Pathway for CA Inhibition

Caption: Proposed mechanism of anticancer activity via Carbonic Anhydrase II inhibition.

Experimental Workflow for HIF-1α Inhibition Assay

Caption: Workflow for assessing the inhibitory effect on HIF-1α DNA binding activity.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently limited, a strong scientific rationale exists for its investigation as an inhibitor of carbonic anhydrase and the HIF-1α signaling pathway. The structural similarity to known inhibitors, coupled with the well-established role of the morpholine scaffold in bioactive compounds, makes these promising avenues for further research. The experimental protocols provided in this guide offer a clear path for the validation of these potential targets and the characterization of the compound's activity. Further studies are warranted to elucidate the precise mechanism of action and to evaluate the therapeutic potential of this compound in relevant disease models.

References

In-Vitro Experimental Studies of 4-(4-Bromobenzyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction